molecular formula C9H9FN2O B14785251 Benzonitrile, 2-amino-5-ethoxy-4-fluoro-

Benzonitrile, 2-amino-5-ethoxy-4-fluoro-

Katalognummer: B14785251
Molekulargewicht: 180.18 g/mol
InChI-Schlüssel: ULVAYBMXYWRIME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzonitrile, 2-amino-5-ethoxy-4-fluoro- is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a fluorine atom attached to a benzonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 2-amino-5-ethoxy-4-fluoro- typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts like zinc chloride and specific solvents to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve the desired product quality.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzonitrile, 2-amino-5-ethoxy-4-fluoro- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of benzonitrile, 2-amino-5-ethoxy-4-fluoro- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino, ethoxy, and fluorine groups can influence its binding affinity and selectivity, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-5-fluorobenzonitrile
  • 4-Fluorobenzonitrile
  • 2-Amino-4-fluoro-5-methyl-benzonitrile

Comparison: Benzonitrile, 2-amino-5-ethoxy-4-fluoro- is unique due to the presence of the ethoxy group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of the amino, ethoxy, and fluorine groups provides a distinct profile that can be advantageous in specific applications, such as increased solubility or enhanced binding interactions .

Eigenschaften

Molekularformel

C9H9FN2O

Molekulargewicht

180.18 g/mol

IUPAC-Name

2-amino-5-ethoxy-4-fluorobenzonitrile

InChI

InChI=1S/C9H9FN2O/c1-2-13-9-3-6(5-11)8(12)4-7(9)10/h3-4H,2,12H2,1H3

InChI-Schlüssel

ULVAYBMXYWRIME-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C(=C1)C#N)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.